molecular formula C28H20N2Na2O8S2 B14730195 Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) CAS No. 6408-68-0

Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate)

Cat. No.: B14730195
CAS No.: 6408-68-0
M. Wt: 622.6 g/mol
InChI Key: YOGMREYSXCOCNN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes anthracene and sulphonate groups. This compound is often used in chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with hydrochloric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium salt is then coupled with ortho-toluidine in the presence of sodium hydroxide and potassium dichromate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets. In biological systems, it binds to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

CAS No.

6408-68-0

Molecular Formula

C28H20N2Na2O8S2

Molecular Weight

622.6 g/mol

IUPAC Name

disodium;5-methyl-2-[[8-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)28(32)26-18(27(17)31)6-4-8-22(26)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

YOGMREYSXCOCNN-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.